

# An In-depth Technical Guide to the Structure and Application of Lanicemine-d5

**Author:** BenchChem Technical Support Team. **Date:** December 2025

## Compound of Interest

Compound Name: *Lanicemine-d5*

Cat. No.: *B15143451*

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed overview of **Lanicemine-d5**, a deuterated isotopologue of the N-methyl-D-aspartate (NMDA) receptor antagonist Lanicemine. It covers the core chemical structure, its application as an internal standard in quantitative analysis, relevant pharmacological pathways, and detailed experimental methodologies.

## Core Chemical Structure: Lanicemine and Lanicemine-d5

Lanicemine, known chemically as (1S)-1-phenyl-2-pyridin-2-ylethanamine, is a low-trapping NMDA receptor antagonist.<sup>[1][2]</sup> Its deuterated analogue, **Lanicemine-d5**, is critical for bioanalytical studies, where it serves as an ideal internal standard for mass spectrometry-based quantification.

The "-d5" designation indicates that five hydrogen atoms on the phenyl ring of the Lanicemine molecule have been replaced by deuterium atoms. This substitution is crucial as it minimally alters the chemical properties while significantly increasing the molecular mass, allowing for clear differentiation from the non-deuterated analyte in a mass spectrometer.<sup>[3]</sup>

## Structural Comparison

The key structural difference lies in the isotopic composition of the phenyl group. This strategic placement of deuterium ensures that the molecule's chromatographic behavior and ionization

efficiency are nearly identical to the parent compound, while being metabolically stable.

| Property          | Lanicemine                                         | Lanicemine-d5                                                |
|-------------------|----------------------------------------------------|--------------------------------------------------------------|
| IUPAC Name        | (1S)-1-phenyl-2-pyridin-2-ylethanamine[2]          | (1S)-1-(phenyl-d5)-2-(pyridin-2-yl)ethanamine                |
| Molecular Formula | C <sub>13</sub> H <sub>14</sub> N <sub>2</sub> [2] | C <sub>13</sub> H <sub>9</sub> D <sub>5</sub> N <sub>2</sub> |
| Molar Mass        | 198.27 g/mol [4]                                   | Approx. 203.30 g/mol                                         |
| CAS Number        | 153322-05-5[4]                                     | Not widely assigned (specific to manufacturer)               |
| Stereochemistry   | (S)-enantiomer                                     | (S)-enantiomer                                               |

## Mechanism of Action: NMDA Receptor Antagonism

Lanicemine functions as a low-trapping, non-selective NMDA receptor channel blocker.[5][6]

The NMDA receptor is a glutamate-gated ion channel pivotal to synaptic plasticity and neurotransmission. Its overactivation can lead to excitotoxicity, while modulation is a key strategy in treating depression and other neurological disorders.

Lanicemine binds within the ion channel pore, obstructing the influx of Ca<sup>2+</sup> and Na<sup>+</sup> ions that would typically occur upon co-activation by glutamate and a co-agonist like glycine or D-serine. This blockade modulates downstream signaling cascades, which is believed to be the basis of its antidepressant effects.



[Click to download full resolution via product page](#)

NMDA receptor signaling pathway and site of Lanicemine blockade.

## Quantitative Analysis and Experimental Protocols

**Lanicemine-d5** is indispensable for the accurate quantification of Lanicemine in biological matrices such as plasma, serum, or urine, primarily through Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS). The stable isotope-labeled internal standard (SIL-IS) compensates for variability during sample preparation, chromatography, and ionization.

### Representative LC-MS/MS Protocol

This protocol describes a typical method for the quantitative analysis of Lanicemine in human plasma.

#### 1. Materials and Reagents:

- Lanicemine analytical standard
- **Lanicemine-d5** (Internal Standard)
- Acetonitrile (ACN), LC-MS grade
- Methanol (MeOH), LC-MS grade
- Formic acid (FA), LC-MS grade
- Human plasma (K<sub>2</sub>EDTA)
- Deionized water

## 2. Preparation of Solutions:

- Stock Solutions (1 mg/mL): Prepare individual stock solutions of Lanicemine and **Lanicemine-d5** in methanol.
- Calibration Standards & Quality Controls (QCs): Serially dilute the Lanicemine stock solution with a 50:50 ACN:water mixture to prepare working solutions. Spike these into blank human plasma to create calibration standards (e.g., 1-1000 ng/mL) and QCs (low, mid, high concentrations).
- Internal Standard Working Solution (50 ng/mL): Dilute the **Lanicemine-d5** stock solution in ACN.

## 3. Sample Preparation (Protein Precipitation):

- To 50 µL of plasma sample (calibrator, QC, or unknown), add 150 µL of the Internal Standard Working Solution.
- Vortex for 1 minute to precipitate proteins.
- Centrifuge at 4000 x g for 10 minutes at 4°C.
- Transfer 100 µL of the supernatant to a 96-well plate or autosampler vial.

- Dilute with 100  $\mu$ L of deionized water containing 0.1% formic acid.

#### 4. LC-MS/MS Conditions:

- LC System: UPLC/HPLC system (e.g., Waters Acquity, Shimadzu Nexera).
- Column: C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8  $\mu$ m).
- Mobile Phase A: 0.1% Formic Acid in Water.

- Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

- Flow Rate: 0.4 mL/min.

- Gradient:

- 0.0-0.5 min: 5% B
  - 0.5-2.5 min: Linear gradient to 95% B
  - 2.5-3.0 min: Hold at 95% B
  - 3.0-3.1 min: Return to 5% B
  - 3.1-4.0 min: Equilibrate at 5% B

- Injection Volume: 5  $\mu$ L.

- Mass Spectrometer: Triple quadrupole (e.g., Sciex 6500, Waters Xevo TQ-S).

- Ionization Mode: Electrospray Ionization, Positive (ESI+).

- MRM Transitions (example):

- Lanicemine: Q1 199.1 -> Q3 106.1
  - **Lanicemine-d5**: Q1 204.1 -> Q3 111.1

#### 5. Data Analysis:

- Quantify Lanicemine by calculating the peak area ratio of the analyte to the internal standard (Lanicemine / **Lanicemine-d5**).
- Generate a calibration curve using a weighted ( $1/x^2$ ) linear regression of the calibrator peak area ratios versus their nominal concentrations.
- Determine the concentration of unknown samples from the calibration curve.

[Click to download full resolution via product page](#)

Bioanalytical workflow for Lanicemine quantification using a SIL-IS.

## Summary of Quantitative Data

Lanicemine has been evaluated in several clinical trials for major depressive disorder (MDD). The data below summarizes key pharmacokinetic parameters and efficacy outcomes from these studies.

## Pharmacokinetic Parameters

The pharmacokinetics of Lanicemine were assessed in healthy subjects and patients with MDD following intravenous infusion.[\[1\]](#)[\[5\]](#)

| Parameter                              | Value         | Description                                                                               |
|----------------------------------------|---------------|-------------------------------------------------------------------------------------------|
| Plasma Clearance (CL)                  | 8.1 - 8.3 L/h | Rate of drug removal from plasma. <a href="#">[1]</a> <a href="#">[5]</a>                 |
| Volume of Distribution (Vss)           | 122.0 L       | Apparent volume into which the drug distributes. <a href="#">[1]</a>                      |
| Terminal Half-Life (t <sub>1/2</sub> ) | 10.4 - 16 h   | Time for plasma concentration to decrease by 50%. <a href="#">[1]</a> <a href="#">[5]</a> |
| Primary Route of Excretion             | Renal (Urine) | ~94% of the dose recovered in urine. <a href="#">[5]</a>                                  |

## Clinical Efficacy Data (MDD)

Efficacy was primarily measured by the change from baseline in the Montgomery-Åsberg Depression Rating Scale (MADRS) total score.

| Study /<br>Dose Group | N (Patients) | Baseline<br>MADRS<br>(Mean) | Change<br>from<br>Baseline<br>(LSM*) | P-value vs.<br>Placebo | Reference |
|-----------------------|--------------|-----------------------------|--------------------------------------|------------------------|-----------|
| Study 1<br>(Week 3)   |              |                             |                                      |                        |           |
| Placebo               | 50           | ~32.5                       | -8.9                                 | -                      | [7]       |
| Lanicemine<br>100 mg  | 51           | ~32.5                       | -14.4                                | 0.006                  | [7]       |
| Lanicemine<br>150 mg  | 51           | ~32.5                       | -13.7                                | 0.019                  | [7]       |
| Study 2<br>(Week 6)   |              |                             |                                      |                        |           |
| Placebo               | 102          | ~31.0                       | -11.9                                | -                      | [8][9]    |
| Lanicemine<br>50 mg   | 100          | ~31.2                       | -12.4                                | NS                     | [8][9]    |
| Lanicemine<br>100 mg  | 100          | ~31.5                       | -13.3                                | NS                     | [8][9]    |

\*LSM: Least Squares Mean \*\*NS: Not Significant. This study did not meet its primary endpoint.

[8]

#### Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: [info@benchchem.com](mailto:info@benchchem.com) or [Request Quote Online](#).

## References

- 1. Effect of multiple intravenous doses of lanicemine (AZD6765) on the pharmacokinetics of midazolam in healthy subjects - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Lanicemine - Wikipedia [en.wikipedia.org]
- 3. Lanicemine-d5 | Benchchem [benchchem.com]
- 4. bocsci.com [bocsci.com]
- 5. Pharmacokinetics, metabolism and excretion of [(14)C]-lanicemine (AZD6765), a novel low-trapping N-methyl-d-aspartic acid receptor channel blocker, in healthy subjects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. caymanchem.com [caymanchem.com]
- 7. Lanicemine: a low-trapping NMDA channel blocker produces sustained antidepressant efficacy with minimal psychotomimetic adverse effects - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Adjunctive Lanicemine (AZD6765) in Patients with Major Depressive Disorder and History of Inadequate Response to Antidepressants: A Randomized, Placebo-Controlled Study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- To cite this document: BenchChem. [An In-depth Technical Guide to the Structure and Application of Lanicemine-d5]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b15143451#what-is-the-structure-of-lanicemine-d5]

---

**Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

**Need Industrial/Bulk Grade?** [Request Custom Synthesis Quote](#)

# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

## Contact

Address: 3281 E Guasti Rd  
Ontario, CA 91761, United States  
Phone: (601) 213-4426  
Email: [info@benchchem.com](mailto:info@benchchem.com)